molecular formula C11H15NO2S B062847 2-(Pentylthio)nicotinic acid CAS No. 175135-23-6

2-(Pentylthio)nicotinic acid

Cat. No.: B062847
CAS No.: 175135-23-6
M. Wt: 225.31 g/mol
InChI Key: KBLCPQKUAQPOQS-UHFFFAOYSA-N
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Description

2-(Pentylthio)nicotinic acid is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Identification and Receptor Interaction

2-(Pentylthio)nicotinic acid, as a derivative of nicotinic acid, can be linked to research focusing on the molecular identification and interaction with specific receptors which are crucial for understanding its therapeutic potential and mechanisms. Studies identifying G protein-coupled receptors, such as HM74 and HM74A, reveal the complex interactions between nicotinic acid and its receptors, contributing to the drug's effects on lipid levels and cardiovascular risk factors (Wise et al., 2003). The identification of these receptors is pivotal for advancing the development of more effective drugs for treating dyslipidemia.

Anti-lipolytic Effect and Metabolic Impact

The anti-lipolytic effects of nicotinic acid, mediated through receptors like PUMA-G and HM74, highlight its potential in reducing lipolysis in adipose tissue. This mechanism is essential for its lipid-lowering action, which involves the inhibition of triglyceride lipase and a decrease in free fatty acid levels in plasma (Tunaru et al., 2003). Understanding this process is key to exploring new therapeutic avenues for managing dyslipidemia and related metabolic disorders.

Role in Atherosclerosis and Cardiovascular Health

Nicotinic acid's influence extends to its ability to inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This is mediated through receptors expressed by immune cells, showcasing nicotinic acid's potential for anti-inflammatory and atheroprotective actions beyond its well-known impact on lipid levels (Lukasova et al., 2011). This discovery opens the door to new strategies for atherosclerosis treatment, emphasizing the importance of targeting immune cell pathways.

Herbicidal Activity and Agricultural Applications

Research into nicotinic acid derivatives, like this compound, has also explored their potential as herbicides. Studies have shown that certain derivatives exhibit excellent herbicidal activity against various weeds, indicating the versatility of nicotinic acid and its derivatives in applications beyond human health (Yu et al., 2021). This suggests a broader spectrum of use for nicotinic acid derivatives, including environmental and agricultural sectors.

Safety and Hazards

The safety data sheet for nicotinic acid, a related compound, indicates that it causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .

Future Directions

While specific future directions for 2-(Pentylthio)nicotinic acid are not detailed in the search results, research on nicotine, a related compound, suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Biochemical Analysis

Biochemical Properties

As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound . Nicotinic acid is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Nicotinic acid, from which it is derived, is known to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nicotinic acid, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2-(Pentylthio)nicotinic acid in laboratory settings. Studies on related compounds such as nicotinic acid have shown that these compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on nicotinic acid have shown that it can have varying effects at different dosages .

Metabolic Pathways

Nicotinic acid, from which it is derived, is involved in several metabolic pathways, including the NAD biosynthesis pathway .

Transport and Distribution

Nicotinic acid, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as nicotinic acid are known to localize in various subcellular compartments .

Properties

IUPAC Name

2-pentylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h5-7H,2-4,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCPQKUAQPOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379076
Record name 2-(pentylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-23-6
Record name 2-(Pentylthio)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pentylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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